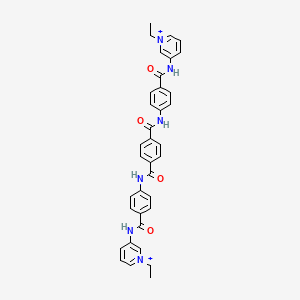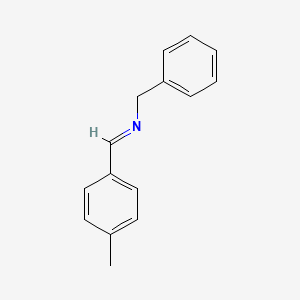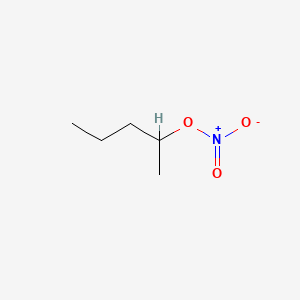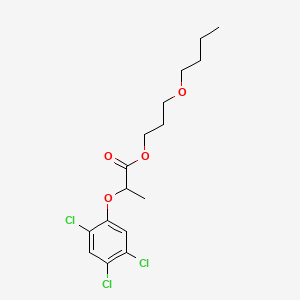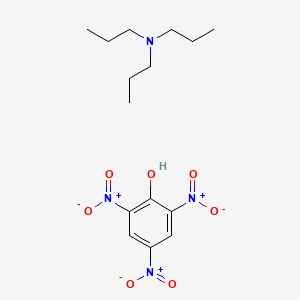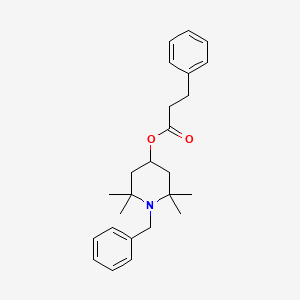![molecular formula C17H12N2O2 B14700814 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile CAS No. 24722-20-1](/img/structure/B14700814.png)
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile is an organic compound characterized by a complex structure that includes a nitrophenyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the buta-1,3-dienyl intermediate: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene.
Introduction of the nitrophenyl group: This step often involves a nitration reaction, where a nitro group is introduced to the phenyl ring.
Coupling with benzonitrile: The final step involves coupling the nitrophenyl-buta-1,3-diene with benzonitrile under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired substituent.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism by which 3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents on the benzene ring.
Benzonitrile derivatives: Compounds with the benzonitrile moiety but different substituents on the phenyl ring.
Uniqueness
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile is unique due to its specific combination of a nitrophenyl group and a buta-1,3-dienyl linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
属性
CAS 编号 |
24722-20-1 |
|---|---|
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-13-16-7-3-6-15(12-16)5-2-1-4-14-8-10-17(11-9-14)19(20)21/h1-12H/b4-1-,5-2+ |
InChI 键 |
NPMVJOZBBLNXLA-AGRHYVPTSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)C#N)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)



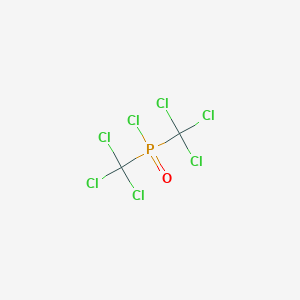
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
